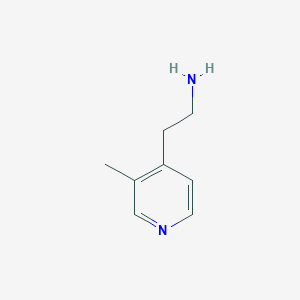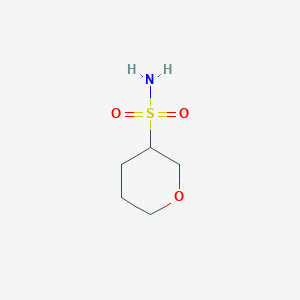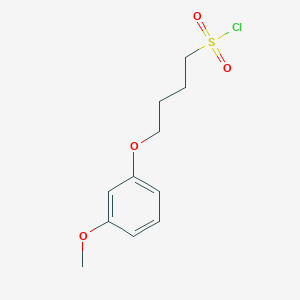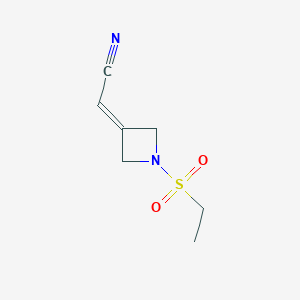
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
概要
説明
“2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile” is an intermediate in the synthesis of Baricitinib, a JAK 1 and 2 inhibitor used in the treatment of rheumatoid arthritis .
Synthesis Analysis
This compound is synthesized by first treating azetidine-3-ol hydrochloride with an equimolar equivalent of an alkanesulfonyl chloride, preferably ethanesulfonyl chloride, to give l-ethylsulfonylazetidin-3-ol . Another method involves a one-pot reaction from 2-chloroaniline and benzyl bromide .Molecular Structure Analysis
The molecular formula of this compound is C7H10N2O2S . The InChI code is 1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3 .Chemical Reactions Analysis
The Suzuki coupling reaction between the tert-butylbenzene derivative and the borane 4,5-diboronic ester leads to the desired product in high yield .Physical And Chemical Properties Analysis
The molecular weight of this compound is 186.23 g/mol . It appears as an off-white to pale yellow solid . The predicted density is 1.33±0.1 g/cm3, and the predicted boiling point is 360.8±52.0℃ .科学的研究の応用
Synthesis of Baricitinib
“2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile” is an important intermediate in the synthesis of Baricitinib . Baricitinib is an oral and selective reversible inhibitor of the JAK1 and JAK2 and displays potent anti-inflammatory activity .
Development of Anti-Inflammatory Drugs
Given its role in the synthesis of Baricitinib, this compound could potentially be used in the development of other anti-inflammatory drugs . The inhibition of JAK1 and JAK2, as seen with Baricitinib, is a common strategy in the development of these types of drugs .
Treatment of Rheumatoid Arthritis
As Baricitinib is used in the treatment of moderate to severe rheumatoid arthritis , “2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile”, being a key intermediate, indirectly contributes to this application .
Research on JAK Inhibitors
This compound could be used in research focused on JAK inhibitors, given its role in the synthesis of Baricitinib, a known JAK1 and JAK2 inhibitor .
Green and Cost-Effective Synthesis
A green and cost-effective synthesis of “2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile” has been established for further scale-up production of Baricitinib . This highlights its potential use in sustainable and environmentally friendly chemical processes .
Industrial Production
The established green and cost-effective synthesis method is suitable for industrial production . This suggests that “2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile” could be produced on a large scale for use in various applications .
作用機序
Target of Action
The primary target of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is the Janus kinase (JAK) 1 and 2 . These kinases play a crucial role in the signaling pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .
Mode of Action
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile acts as an inhibitor of JAK 1 and 2 . By binding to these kinases, it prevents them from phosphorylating and activating signal transducers and activators of transcription (STATs), which are responsible for regulating gene expression . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . This pathway is involved in many biological processes, including cell growth, differentiation, apoptosis, and immune response . By inhibiting JAK 1 and 2, the compound disrupts this pathway, potentially leading to downstream effects such as reduced inflammation and immune response .
Pharmacokinetics
The compound is slightly soluble in dmso and methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of the JAK-STAT signaling pathway by 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile can lead to a decrease in the production of inflammatory cytokines . This can result in reduced inflammation and immune response, which is beneficial in the treatment of conditions like rheumatoid arthritis .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile include temperature and storage conditions . The compound should be stored in a dry room at room temperature . It’s also important to avoid dust formation and contact with skin and eyes
Safety and Hazards
特性
IUPAC Name |
2-(1-ethylsulfonylazetidin-3-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUIOHSYUKWGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(=CC#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221980 | |
| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | |
CAS RN |
1187595-85-2 | |
| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187595-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile in the synthesis of Baricitinib?
A1: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile serves as a crucial intermediate in the synthesis of Baricitinib [, ]. It is synthesized from tert-butyl 3-oxoazetidine-1-carboxylate through a series of reactions, including a Horner–Emmons reaction, deprotection of the N-Boc group, and a sulfonamidation reaction []. This intermediate then undergoes a nucleophilic addition reaction to form a borate intermediate, which is subsequently coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a Suzuki coupling reaction to yield Baricitinib [].
Q2: Why is the synthetic route described in the research significant for producing Baricitinib?
A2: The research highlights a synthetic route for Baricitinib that boasts several advantages, making it particularly attractive for industrial production []. This route is notable for its high efficiency, achieving an overall yield of 49% []. Furthermore, the procedure is described as straightforward, cost-effective, and readily scalable for large-scale manufacturing []. These factors collectively contribute to its significance in the context of Baricitinib production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


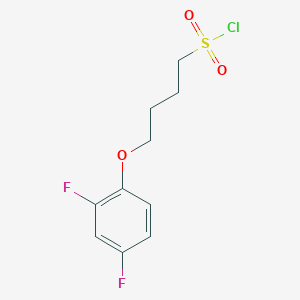
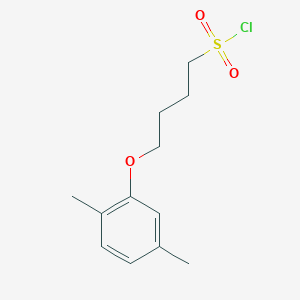
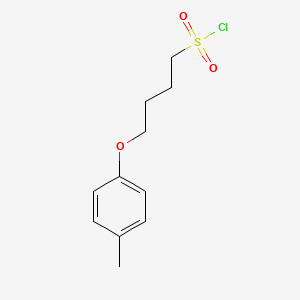
![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)

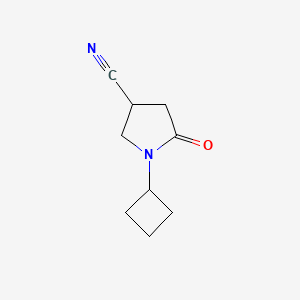

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)

